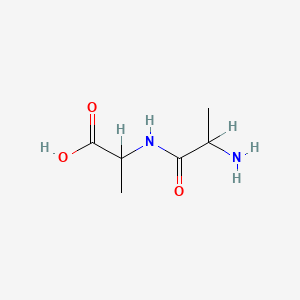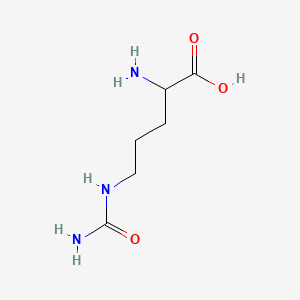
4-Bromophthalic anhydride
Overview
Description
4-Bromophthalic anhydride: is an organic compound with the molecular formula C8H3BrO3 . It is a derivative of phthalic anhydride, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is typically found as a white to off-white crystalline solid and is used as an intermediate in organic synthesis, particularly in the production of dyes, polymers, and pharmaceuticals .
Mechanism of Action
Target of Action
4-Bromophthalic anhydride (4-BPA) is primarily used as a reagent in organic synthesis . It is a versatile compound that can interact with a variety of targets, depending on the specific reaction conditions and the presence of other reactants. The primary targets of 4-BPA are often nucleophilic sites on molecules, where it can act as an electrophile.
Mode of Action
The mode of action of 4-BPA involves its reaction with nucleophiles. For example, in the presence of amines, 4-BPA can undergo a reaction to form phthalimide derivatives . The bromine atom on the 4-BPA molecule is electrophilic and can be displaced by nucleophiles, leading to the formation of new bonds.
Biochemical Pathways
The exact biochemical pathways affected by 4-BPA can vary widely depending on the specific context of its use. In general, 4-BPA can be involved in the synthesis of various organic compounds, including drug molecules and biologically active molecules . The resulting compounds can then participate in various biochemical pathways, potentially exerting a wide range of effects.
Result of Action
The molecular and cellular effects of 4-BPA’s action are largely dependent on the specific compounds it is used to synthesize. For instance, if 4-BPA is used in the synthesis of a drug molecule, the effects of its action would be related to the pharmacological activity of that drug .
Action Environment
The action, efficacy, and stability of 4-BPA can be influenced by various environmental factors. For example, the presence of other reactants can influence the course of the reaction involving 4-BPA. Additionally, factors such as temperature, pH, and solvent can also affect the reaction .
Biochemical Analysis
Biochemical Properties
4-Bromophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of phthalimide and naphthalimide-based organic π-conjugated small molecules . It interacts with various enzymes and proteins, including alkyl amines, through condensation reactions. These interactions are crucial for the formation of alkylated 4-bromophthalimide precursors, which are essential for the development of electronic devices such as sensors and photovoltaic cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with alkyl amines can lead to changes in the self-assembly tendencies of materials, impacting their optoelectronic properties and performance . These changes can alter cellular processes, including the regulation of metabolic pathways and the expression of specific genes involved in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It undergoes nucleophilic attack on the carbonyl group, leading to the formation of tetrahedral intermediates . This mechanism is common in anhydride reactions and is essential for the compound’s role in enzyme inhibition or activation. The changes in gene expression observed with this compound are likely due to its ability to interact with specific transcription factors or regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and exposure to moisture Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being particularly notable
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant harm. Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the degradation of phthalates It interacts with enzymes and cofactors that facilitate its breakdown and conversion into other metabolites These interactions can affect metabolic flux and the levels of specific metabolites within cells
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution of this compound is essential for determining its bioavailability and potential effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromophthalic anhydride typically involves the bromination of phthalic anhydride. One common method includes dissolving sodium hydroxide in water, adding phthalic anhydride and a phase transfer catalyst, and performing a reaction with programmed temperature control in three stages. After the reaction, 20% fuming sulfuric acid is added for acidification, followed by the addition of a sodium bisulfite aqueous solution to remove excess bromine. The product is then extracted using an organic solvent, distilled, and dehydrated under vacuum to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar steps but on a larger scale. The process is optimized to increase yield and purity while reducing energy consumption and waste production. The use of continuous flow reactors and advanced purification techniques helps achieve high efficiency and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 4-Bromophthalic anhydride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Sonogashira coupling reactions with phenylacetylene to form 4-phenylethynylphthalic anhydride.
Hydrolysis: It can be hydrolyzed to form 4-bromophthalic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or alkoxides.
Sonogashira Coupling: This reaction typically uses palladium catalysts and copper co-catalysts in the presence of a base like triethylamine.
Hydrolysis: This reaction is usually carried out in aqueous acidic or basic conditions.
Major Products:
4-Phenylethynylphthalic anhydride: Formed from the coupling reaction with phenylacetylene.
4-Bromophthalic acid: Formed from the hydrolysis of this compound.
Scientific Research Applications
4-Bromophthalic anhydride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including dyes and polymers.
Material Science: It is used in the preparation of polyimides, which are known for their thermal stability and mechanical properties.
Pharmaceuticals: It is used in the synthesis of bioactive molecules and drug intermediates.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Comparison with Similar Compounds
Phthalic anhydride: The parent compound without the bromine substitution.
4-Chlorophthalic anhydride: Similar structure but with a chlorine atom instead of bromine.
4-Nitrophthalic anhydride: Contains a nitro group instead of bromine.
Uniqueness: 4-Bromophthalic anhydride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom makes it more reactive in certain substitution and coupling reactions compared to its non-halogenated counterpart, phthalic anhydride .
Properties
IUPAC Name |
5-bromo-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKVHOUUJMYIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235342 | |
| Record name | 4-Bromophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-90-8 | |
| Record name | 4-Bromophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromophthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D7E8SD3ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

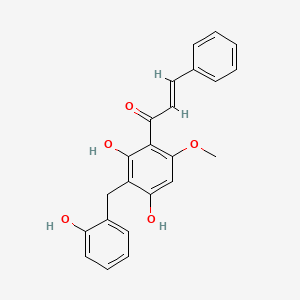
![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)


![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)
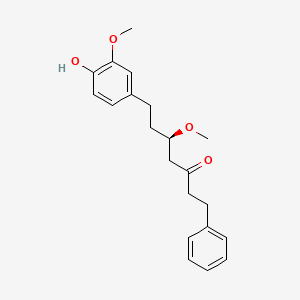
![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)
![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)
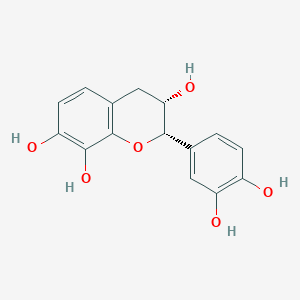
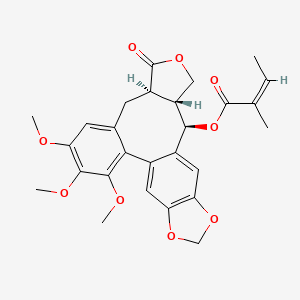
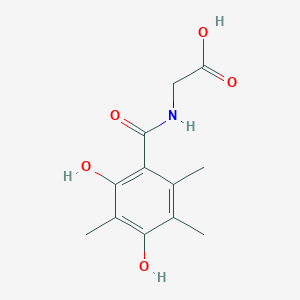
phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium](/img/structure/B1265361.png)
